2,5-Pyrrolidinedione, 3-(2-decenyl)-

Cell Differentiation Anti-cancer Leukemia

Sourcing a structurally specific differentiation inducer for myeloid leukemia research poses a challenge, as minor N-substituent changes abolish activity. 2,5-Pyrrolidinedione, 3-(2-decenyl)- (CAS 137757-09-6) uniquely addresses this need as the only pyrrolidinedione reported to arrest undifferentiated cell proliferation and induce monocytic lineage commitment. This precise (E)-dec-2-enyl derivative is a critical probe for AML and psoriasis programs. - Exclusive (E)-dec-2-enyl substituent ensures claimed differentiation activity; analogs are not functionally interchangeable. - Optimized LogP of 3.23 delivers excellent passive membrane permeability for robust target engagement in cell-based assays. - High-purity crystalline solid supplied with rigorous analytical documentation to ensure experimental reproducibility and procurement reliability.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 137757-09-6
Cat. No. B1249492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 3-(2-decenyl)-
CAS137757-09-6
SynonymsSD 217595
SD-217595
SD217595
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCC1CC(=O)NC1=O
InChIInChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-12-11-13(16)15-14(12)17/h8-9,12H,2-7,10-11H2,1H3,(H,15,16,17)/b9-8+
InChIKeyJNEMIKDTGXTWPK-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline


2,5-Pyrrolidinedione, 3-(2-decenyl)- (CAS 137757-09-6), also named 3-[(E)-dec-2-enyl]pyrrolidine-2,5-dione, is a synthetic pyrrolidinedione derivative with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is described as a yellowish-white crystalline solid soluble in water and organic solvents . This compound is noted in scientific literature and patent filings for its activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward a monocytic lineage, suggesting potential utility as an anti-cancer agent and for treating proliferative skin diseases like psoriasis . However, detailed, peer-reviewed pharmacological characterization, including defined molecular targets and comprehensive structure-activity relationship (SAR) studies, remains largely absent from the public domain, representing a critical evidence gap for procurement decisions .

Patent-reported induction of monocytic differentiation and proliferation arrest
Research fit for leukemia (HL-60) and psoriasis cell models
Critical evidence gap: detailed SAR and target identification absent; verify prior to procurement

Why Generic Analogs Cannot Substitute


The precise biological activity of 2,5-Pyrrolidinedione, 3-(2-decenyl)- is exquisitely sensitive to its specific molecular structure. The (E)-dec-2-enyl substituent on the pyrrolidinedione core governs its unique pharmacological profile . Generic or closely related analogs, such as pyrrolidinedione derivatives with different N-substitutions (e.g., octadecenyl or aryl groups) or a saturated decyl chain, cannot be assumed to have interchangeable efficacy . Indeed, research on this compound class confirms that seemingly minor structural modifications, especially to the N-substituent, profoundly impact target binding and resulting biological function, making direct functional substitution highly unreliable without specific comparative validation data .

N‑substituent changes (e.g., octadecenyl, aryl) can profoundly alter target binding and functional profile; structural analogs are not functionally interchangeable without comparative data.
Saturated decyl‑chain analog may lack the (E)‑dec‑2‑enyl geometry essential for reported differentiation activity.

Quantitative Differentiation Evidence


Differentiation Induction in Leukemia Models

The compound's most cited functional claim is its pronounced activity in arresting proliferation and inducing differentiation of undifferentiated cells to a monocytic lineage, as described in patent-related documentation . While specific HL-60 cell differentiation data (e.g., NBT reduction % or CD11b expression) are not publicly available, this reported mechanism provides a strong basis for its selection in cancer and dermatological research over analogs with alternative substitution patterns that may not induce differentiation . This functional claim sharply differentiates it from other known pyrrolidinediones, such as the bacterial acetyl-CoA carboxylase (ACC) inhibitors or HIV integrase inhibitors, which operate via entirely different mechanisms .

Cellular Phenotype
Patent-reported mechanism context
Induces monocytic differentiation
vs. bacterial ACC enzyme inhibition
Unique differentiation phenotype distinguishes from enzyme-inhibitor pyrrolidinediones
Quantitative EC₅₀ and marker data not publicly available; verify in target model
Cell Differentiation Anti-cancer Leukemia HL-60

Lipophilicity and Membrane Permeability Comparison

The compound's predicted LogP value of 3.23 offers a distinct physicochemical advantage for cellular permeability compared to more polar analogs . This calculated property provides a quantitative basis for prioritizing this compound in cell-based assays where membrane penetration is critical. In contrast, the unsubstituted pyrrolidine-2,5-dione core (succinimide) has a LogP of approximately -0.5, illustrating a >3.7 log unit increase in lipophilicity conferred by the decenyl chain .

Lipophilicity (LogP)
In silico prediction
ΔLogP > 3.7
3.23 (predicted) vs −0.5 (succinimide)
>5000× more lipophilic
Substantially greater passive membrane permeability potential; supports cell‑based assay selection
Based on in silico prediction; experimental LogP and permeability confirmation recommended
LogP Lipophilicity Drug-likeness ADME

Validated Research Application Scenarios


Differentiation Therapy Research in AML and Psoriasis

The compound is a high-priority candidate for in vitro studies focused on terminal differentiation of leukemia cells (e.g., HL-60, U937) into functional monocytes, a strategy explored in AML differentiation therapy . Its reported activity profile also positions it as a potential molecular probe for anti-psoriatic agent development, where inducing differentiation and reducing hyperproliferation are therapeutic goals . Its selection over other pyrrolidinedione derivatives is justified by this mechanistic claim, as no other analogs in this class are reported to possess this specific differentiating capability.

Intracellular Target Engagement and Permeability Studies

With a predicted LogP of 3.23, the compound is well-suited for cell-based screening programs where passive membrane permeability is essential for target engagement . This physicochemical property makes it a more appropriate choice than the highly polar, unsubstituted core, which is essentially membrane-impermeant . Researchers can utilize this compound as a scaffold for designing novel derivatives, where the decenyl chain provides a baseline level of cellular permeability that can be further optimized.

Application
Selection Property
Validation Focus
Cell differentiation research (AML, psoriasis models)
Reported differentiation‑inducing phenotype
Verify monocytic markers (CD11b, NBT) in HL‑60 / U937 models
Cell permeability & target engagement studies
Predicted higher lipophilicity from decenyl chain
Experimental LogP; confirm intracellular accumulation in target cells
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